molecular formula C13H18O4 B14285375 5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione CAS No. 128751-99-5

5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione

Katalognummer: B14285375
CAS-Nummer: 128751-99-5
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: RSIGNNHNCYZNJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione is an organic compound with a complex structure that includes a furan ring substituted with tert-butyl and dimethylpropanoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione typically involves multi-step organic reactions. One common method includes the acylation of a furan derivative with tert-butyl and dimethylpropanoyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, p-tert-butyl-: Similar in having a tert-butyl group but differs in the core structure.

    tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate: Shares the tert-butyl and dimethylpropanoyl groups but has a different ring system.

Uniqueness

5-tert-Butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione is unique due to its specific combination of functional groups and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

128751-99-5

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

5-tert-butyl-4-(2,2-dimethylpropanoyl)furan-2,3-dione

InChI

InChI=1S/C13H18O4/c1-12(2,3)9(15)7-8(14)11(16)17-10(7)13(4,5)6/h1-6H3

InChI-Schlüssel

RSIGNNHNCYZNJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=O)C(=O)O1)C(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.